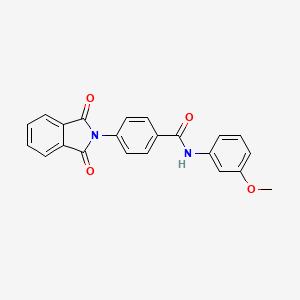
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-773 is a member of the MDM2 inhibitor family, which targets the MDM2 protein to prevent it from binding to and degrading the tumor suppressor protein p53.
Scientific Research Applications
Antibacterial and Antifungal Activities
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide and its derivatives demonstrate significant antibacterial and antifungal activities, as shown in the synthesis and biological activity assessment of related compounds. These compounds, through facile condensation and subsequent reactions, have shown promise as potential antimicrobials, warranting further exploration in this domain (Patel & Dhameliya, 2010).
Crystal Structure and Spectroscopy
The crystal structure and spectroscopy of N-(1,3-dioxoisoindolin-2yl)benzamide have been explored, highlighting the compound's crystallization in the monoclinic space group and its structural characterization using various techniques. This research contributes to understanding the compound's physical and chemical properties, which is crucial for its application in various scientific fields (Bülbül et al., 2015).
HIV Integrase Strand Transfer Inhibitors
Derivatives of this compound have been synthesized and evaluated as HIV Integrase Strand Transfer Inhibitors. Some of these derivatives have exhibited significant inhibition, offering a new avenue for anti-HIV research and potential therapeutic applications (Wadhwa et al., 2019).
Antioxidant and Anticancer Activity
Certain derivatives of this compound have been synthesized and tested for antioxidant and anticancer activities. These studies reveal that some derivatives exhibit higher antioxidant activity compared to known antioxidants like ascorbic acid, and display cytotoxic effects against specific cancer cell lines, underscoring their potential in cancer research and therapy (Tumosienė et al., 2020).
Optically Active Polyamides
Research into new classes of optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendant groups has shown these materials' potential in various applications due to their solubility and thermal properties. These polyamides could be relevant in materials science, particularly in the development of new polymers with specific optical properties (Faghihi et al., 2010).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-6-4-5-15(13-17)23-20(25)14-9-11-16(12-10-14)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYCRMSLCAHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

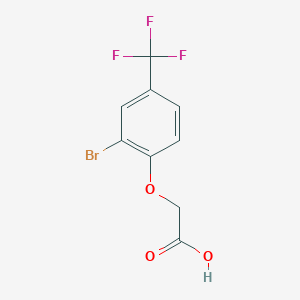

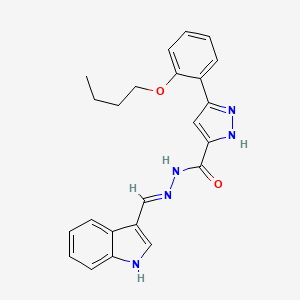
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)
![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)
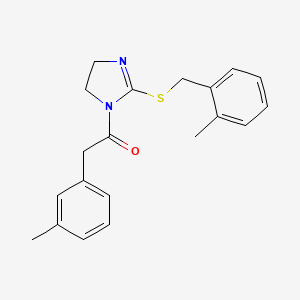
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)
![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)
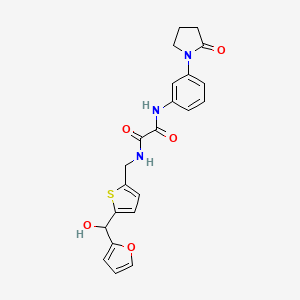


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)